![molecular formula C21H22ClN5OS2 B2520146 5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-46-1](/img/structure/B2520146.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of 1H-1,2,4-triazole, a heterocyclic compound that is known for its various pharmacological activities. The structure suggests that it is a complex molecule with multiple substituents, including a piperazine ring and a thiophene moiety, which are often found in drugs with antihypertensive properties.
Synthesis Analysis
The synthesis of related triazole compounds has been explored in the literature. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which share a similar core structure to the compound of interest, was synthesized and evaluated for antihypertensive activity. One of these compounds demonstrated significant activity and was studied further to understand its mechanism of action . Additionally, a method for synthesizing [1,2,4]triazolo[4,3-α]piperazines has been reported, which involves the condensation of chloromethyloxadiazoles with ethylenediamines. This method could potentially be adapted for the synthesis of the compound , considering the structural similarities .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This core is fused with a thiazole ring and substituted with a piperazine ring linked to a 3-chlorophenyl group. The presence of the thiophene and piperazine rings suggests that the compound could interact with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
While specific reactions of the compound have not been detailed in the provided papers, the functional groups present in the molecule suggest that it could undergo typical organic reactions. For example, the triazole ring might participate in nucleophilic substitution reactions, and the chlorophenyl group could be involved in electrophilic aromatic substitution. The piperazine ring could also be modified through alkylation or acylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and the presence of various substituents. These properties include solubility, melting point, and stability, which are critical for the pharmacokinetic profile of a drug. The compound's lipophilicity, influenced by the chlorophenyl and thiophene groups, would affect its ability to cross biological membranes. The piperazine ring is known to impart water solubility, which could enhance the compound's bioavailability.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound belongs to a class of substances that have been synthesized and characterized for their unique structural properties. Research has focused on the synthesis of novel 1,2,4-triazole derivatives and their derivatives due to their potential biological activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and explored their antimicrobial activities, indicating a broader interest in this class of compounds for their potential antimicrobial properties (Bektaş et al., 2007).
Potential Biological Activities
The research into these compounds extends into their potential biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. For instance, compounds with a similar structural framework have been shown to possess good to moderate activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents. A study by Tozkoparan et al. (2004) demonstrated the anti-inflammatory and analgesic activities of 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, underscoring the therapeutic potential of these compounds (Tozkoparan et al., 2004).
Molecular Docking Studies
Further studies have explored the molecular mechanisms behind the anticancer properties of related compounds through density functional theory and molecular docking. For example, Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and potential anticancer activities of benzimidazole derivatives bearing a 1,2,4-triazole ring, highlighting the importance of molecular modeling in understanding the bioactivity of these compounds (Karayel, 2021).
Pharmacologically Relevant Properties
The solubility, thermodynamics, and partitioning processes of novel antifungal compounds from the 1,2,4-triazole class have also been investigated, providing insights into their pharmacokinetic profiles and potential therapeutic applications. Volkova et al. (2020) synthesized a novel potential antifungal compound and determined some of its pharmacologically relevant physicochemical properties, offering a foundation for further drug development processes (Volkova et al., 2020).
Propiedades
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPFFUFTOYOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
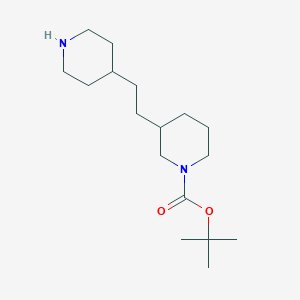
![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)
![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)
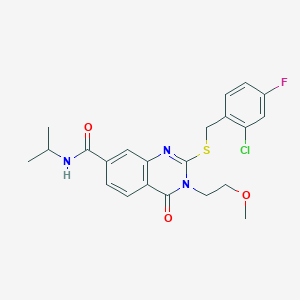
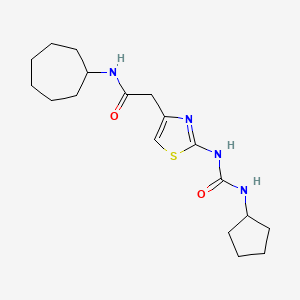
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)
![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)
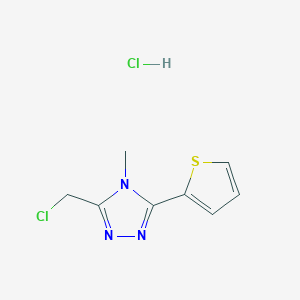
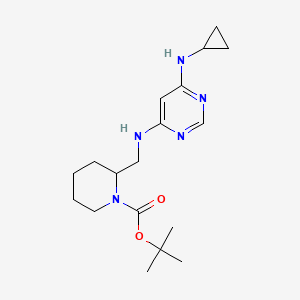
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)
![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)